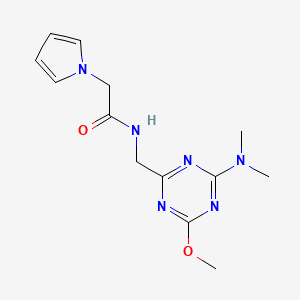

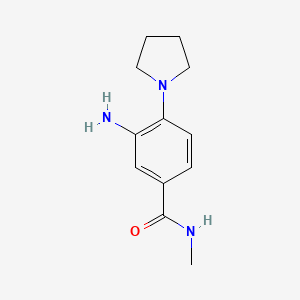

N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide involves one-pot condensation methods or multi-step reactions. For instance, one approach involves the condensation of 5-oxopyrrolidine-3-carboxylic acids, carbonyldiimidazole, and benzamidoximes to form novel bicyclic systems, which are structurally confirmed by IR, 1H NMR methods, and liquid chromato-mass spectrometry (Kharchenko, Detistov, & Orlov, 2008).

Molecular Structure Analysis

The molecular structure of compounds containing 1,2,4-oxadiazole rings is elucidated using spectroscopic techniques such as FT-IR, NMR, and X-ray diffraction. These techniques confirm the presence of specific functional groups and the overall architecture of the molecule, providing insights into its molecular geometry and electronic structure (Jayarajan, Satheeshkumar, Kottha, Subbaramanian, Sayın, & Vasuki, 2019).

Chemical Reactions and Properties

Compounds with 1,2,4-oxadiazole rings can undergo various chemical reactions, including metal carbonyl mediated rearrangements, leading to the formation of fully substituted pyrimidines. This reaction showcases the chemical versatility and reactivity of such compounds, enabling the synthesis of derivatives with diverse functional groups (Galenko, Zanakhov, Novikov, & Khlebnikov, 2023).

科学的研究の応用

1,3,4-Oxadiazole and Pyrimidine Derivatives in Biological Applications

Compounds containing 1,3,4-oxadiazole and pyrimidine have been extensively studied for their biological and medicinal applications. Research indicates that 1,3,4-oxadiazole derivatives exhibit a wide range of bioactivities, including anticancer, antifungal, antibacterial, and anti-inflammatory effects. The structural feature of the 1,3,4-oxadiazole ring, with its pyridine-type nitrogen atom, allows these derivatives to bind effectively with different enzymes and receptors through weak interactions, enhancing their therapeutic potency (G. Verma et al., 2019).

Pyrimidine Derivatives as Sensing and Medicinal Agents

Pyrimidine derivatives are not only significant in the synthesis of optical sensors but also have diverse biological and medicinal applications. Their ability to form coordination and hydrogen bonds makes them suitable for use as sensing probes. This dual functionality underscores the versatility of pyrimidine derivatives in both sensing materials and biological applications, highlighting their potential in developing new therapeutic agents (Gitanjali Jindal & N. Kaur, 2021).

Anti-Tubercular Activity of Pyrimidine and Oxadiazole Derivatives

Specific derivatives of pyrimidine and oxadiazole have shown promising anti-tubercular activity against various strains of Mycobacterium tuberculosis. The structural modification of these compounds has led to significant activity against drug-resistant strains, suggesting their potential as leads for developing new anti-TB compounds. This research area is crucial for addressing the ongoing challenge of tuberculosis and drug resistance (M. Asif, 2014).

特性

IUPAC Name |

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-6-pyrrolidin-1-ylpyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N6O2/c1-9-17-18-12(21-9)7-14-13(20)10-6-11(16-8-15-10)19-4-2-3-5-19/h6,8H,2-5,7H2,1H3,(H,14,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXHWTSKYRSHLCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)CNC(=O)C2=CC(=NC=N2)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(2,6-dimethylphenoxy)ethoxy)propan-2-ol dihydrochloride](/img/structure/B2486517.png)

![Ethyl 2-[4-(cyanomethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate](/img/structure/B2486518.png)

![N-(4-methylcyclohexyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2486523.png)

![N-(3,4-dichlorophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2486528.png)

![N-(2-carbamoylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2486533.png)

![3-(tert-butyl)-1-(3-hydroxypropyl)-7,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazi no[4,3-h]purine-6,8-dione](/img/structure/B2486536.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-6-isopropoxynicotinamide](/img/structure/B2486538.png)